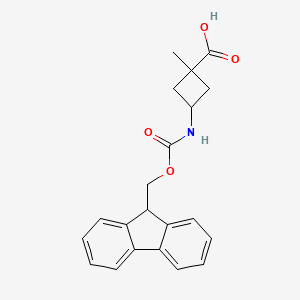
Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate is a useful research compound. Its molecular formula is C11H13FO5S and its molecular weight is 276.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ethyl Acetate Production and Process Intensification
A study by Patil and Gnanasundaram (2020) reviews various process intensification techniques for the production of ethyl acetate, a solvent widely used in paints, coatings, and consumer products. The review focuses on reactive distillation, pervaporation-assisted reactive distillation, and other techniques, emphasizing the advantages of these methods in overcoming chemical equilibrium limitations and reducing energy consumption (Patil & Gnanasundaram, 2020).
Ionic Liquid-Based Technologies
Ostadjoo et al. (2018) discuss the scaling-up of ionic liquid-based technologies, particularly focusing on 1-Ethyl-3-Methylimidazolium Acetate's potential to dissolve biopolymers like cellulose and chitin. This review underscores the importance of assessing the toxicity and environmental impact of ionic liquids before their industrial scale utilization (Ostadjoo et al., 2018).
Practical Synthesis Techniques
Qiu et al. (2009) report on the development of a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain pharmaceuticals. The method addresses the challenges of previous synthesis approaches by offering a cost-effective and less hazardous alternative (Qiu et al., 2009).
Ethyl Tert-Butyl Ether (ETBE) Biodegradation
Thornton et al. (2020) review the biodegradation and fate of ETBE in soil and groundwater, highlighting the microbial capacity to degrade ETBE aerobically. This research contributes to understanding the environmental impact and management of fuel oxygenates in contaminated sites (Thornton et al., 2020).
Mécanisme D'action
The mechanism of action of esters largely depends on their specific structure and the context in which they are used. For example, in biological systems, esters often play key roles in the formation of fats and oils .
Physical and Chemical Properties of Esters Esters are often characterized by pleasant smells. They are less dense than water and are usually volatile, meaning they evaporate at room temperature . They are slightly soluble in water but dissolve in most organic solvents .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO5S/c1-3-16-11(13)7-9-4-5-10(8(2)6-9)17-18(12,14)15/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTWNYOUUGESEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)OS(=O)(=O)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2482796.png)
![3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2482799.png)
![1-((1R,5S)-8-(2-(4-fluorophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2482801.png)
![8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2482802.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2482803.png)
![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene](/img/structure/B2482805.png)
![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)pent-4-en-1-one](/img/structure/B2482806.png)
![6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2482808.png)



![1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2482813.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2482818.png)
